molecular formula C9H9ClFNO2 B14874138 4-Chloro-3-fluorophenyl-DL-alanine

4-Chloro-3-fluorophenyl-DL-alanine

Cat. No.: B14874138
M. Wt: 217.62 g/mol
InChI Key: QALIYCKZNQFTFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to facilitate the coupling of aryl halides under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of palladium-catalyzed cross-coupling reactions. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluorophenyl-DL-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce dehalogenated derivatives .

Scientific Research Applications

4-Chloro-3-fluorophenyl-DL-alanine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on protein synthesis and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorophenyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence its binding affinity and activity. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

    4-Chloro-3-fluorophenylalanine: Similar structure but lacks the DL configuration.

    4-Chloro-phenylalanine: Contains only the chlorine atom.

    3-Fluorophenylalanine: Contains only the fluorine atom.

Uniqueness: 4-Chloro-3-fluorophenyl-DL-alanine is unique due to the simultaneous presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly alter its chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

2-(4-chloro-3-fluoroanilino)propanoic acid

InChI

InChI=1S/C9H9ClFNO2/c1-5(9(13)14)12-6-2-3-7(10)8(11)4-6/h2-5,12H,1H3,(H,13,14)

InChI Key

QALIYCKZNQFTFX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=CC(=C(C=C1)Cl)F

Origin of Product

United States

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